N-(4-Acetyl-3-fluorophenyl)acetamide
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Overview
Description
N-(4-Acetyl-3-fluorophenyl)acetamide is an organic compound with the molecular formula C10H10FNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with an acetyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-3-fluorophenyl)acetamide typically involves the acetylation of 4-amino-3-fluoroacetophenone. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Acetyl-3-fluorobenzoic acid.
Reduction: 4-(1-Hydroxyethyl)-3-fluoroaniline.
Substitution: 4-Acetyl-3-methoxyaniline.
Scientific Research Applications
N-(4-Acetyl-3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Acetyl-3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The acetyl and fluorine groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity to target proteins or enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetyl-2-fluorophenyl)acetamide
- N-(4-Acetyl-3-chlorophenyl)acetamide
- N-(4-Acetyl-3-bromophenyl)acetamide
Uniqueness
N-(4-Acetyl-3-fluorophenyl)acetamide is unique due to the presence of the fluorine atom at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
N-(4-acetyl-3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-6(13)9-4-3-8(5-10(9)11)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGNOZXFBHBXCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NC(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562304 |
Source
|
Record name | N-(4-Acetyl-3-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112279-55-7 |
Source
|
Record name | N-(4-Acetyl-3-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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